20-hydroxy N-Arachidonoyl Taurine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Arachidonic acid is metabolized by cytochrome P450 (CYP450) 4A ω-hydroxylase to 20-HETE, which acts as a vasoconstrictor in the kidney and brain. During mass spectrometry lipidomics analysis of rat brain, a series of fatty acyl amides of taurine was discovered, of which arachidonoyl taurine is a prominent member. 20-hydroxy N-Arachidonoyl taurine is a potential CYP450 metabolite of N-arachidonoyl taurine and may activate members of the transient receptor potential (TRP) family of calcium channels.

Scientific Research Applications

Cardiovascular Function Regulation

20-Hydroxy N-Arachidonoyl Taurine, primarily metabolized to 20-hydroxyeicosatetraenoic acid (20-HETE), plays critical roles in the regulation of cardiovascular functions. This includes influencing renal, pulmonary, and cardiac function and vascular tone. Specifically, 20-HETE acts as a vasoconstrictor, impacting the renal and cerebral blood flow, and interacts with angiotensin II and endothelin, being influenced by nitric oxide and carbon monoxide (Roman, 2002).

Impact on Vascular Smooth Muscle

20-HETE is involved in the signal transduction pathway that elicits vasoconstriction of cerebral arteries and inhibition of whole-cell K+ current in vascular smooth muscle. This process is dependent on the activation of protein kinase C (Lange et al., 1997).

Insulin Secretion Enhancement

Studies have shown that N-Acyl taurines, including N-arachidonoyl taurine, can induce calcium oscillations in pancreatic β-cells, leading to increased insulin secretion. This suggests a significant role in glucose metabolism and insulin regulation (Waluk et al., 2013).

Role in Pain Perception

N-Arachidonoyl taurine and its derivatives modulate cellular signaling through interactions with the TRPA1 cation channel, which mediates responses to noxious stimuli and inflammation. This highlights its potential role in pain perception and inflammatory responses (Redmond et al., 2014).

Anti-Proliferative Effects in Cancer

N-Acyl taurines, particularly N-arachidonoyl taurine, have been observed to reduce proliferation in prostate cancer cells. This suggests a potential therapeutic role in cancer treatment, especially in relation to the modulation of cell cycle and apoptosis (Chatzakos et al., 2012).

Therapeutic Potential in Traumatic Brain Injury

20-HETE synthesis inhibition has shown protective effects in models of traumatic brain injury, suggesting its potential as a therapeutic target. The underlying mechanisms may involve modulation of cell death and proliferation pathways (Cui et al., 2020).

Renal Function and Blood Pressure Regulation

20-HETE is implicated in the modulation of renal function and blood pressure. It exerts complex effects on the renal tubules and microvasculature, influencing sodium reabsorption, vasoconstriction, and endothelial function (Wu et al., 2014).

properties

Product Name |

20-hydroxy N-Arachidonoyl Taurine |

|---|---|

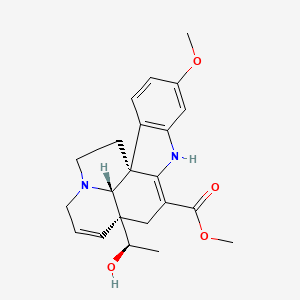

Molecular Formula |

C22H37NO5S |

Molecular Weight |

427.6 |

InChI |

InChI=1S/C21H35NO5S/c23-19-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-21(24)22-18-20-28(25,26)27/h2-5,8-11,23H,1,6-7,12-20H2,(H,22,24)(H,25,26,27)/b4-2-,5-3-,10-8-,11-9- |

InChI Key |

FIAUGPKUCVIKOZ-BWZKLFRGSA-N |

SMILES |

OCCCC/C=CC/C=CC/C=CC/C=CCCCC(=O)NCCS(=O)(=O)O |

synonyms |

20-hydroxy-2-[(1-oxo-5Z,8Z,11Z,14Z-eicosatetraenyl)amino]-ethane sulfonic acid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.